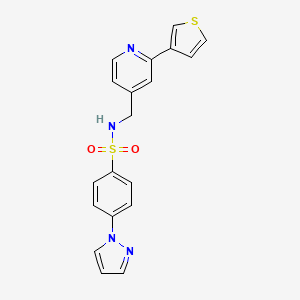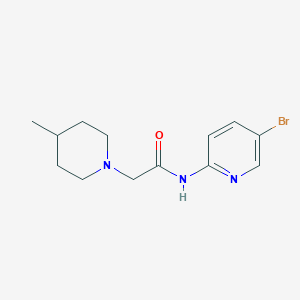
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide, also known as BPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the biological processes that this enzyme is involved in.
作用機序
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide inhibits PKC by binding to the enzyme's catalytic domain, which prevents it from phosphorylating its target proteins. This, in turn, leads to a disruption of the signaling pathways that are regulated by PKC, which can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide are dependent on the specific biological process that is being studied. However, some of the general effects of PKC inhibition include a decrease in cell growth and proliferation, an increase in apoptosis, and a disruption of cellular signaling pathways.
実験室実験の利点と制限
One of the main advantages of using N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide in lab experiments is its potency as a PKC inhibitor. This allows researchers to study the effects of PKC inhibition at very low concentrations of the compound. However, one limitation of using N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide is its specificity for PKC. This means that it may not be effective for studying the effects of other enzymes or signaling pathways.
将来の方向性
There are several potential future directions for research on N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide. One area of interest is the development of more specific PKC inhibitors that can target specific isoforms of the enzyme. Another area of interest is the use of N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide in the development of new cancer therapies, as PKC is often overexpressed in cancer cells. Additionally, N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide could be used to study the role of PKC in other biological processes, such as immune function and neurological disorders.
合成法
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 5-bromopyridine-2-carboxylic acid with thionyl chloride to form 5-bromopyridine-2-carbonyl chloride. The second step involves the reaction of this compound with 4-methylpiperidine to form the intermediate product, 5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide. The final step involves the purification of the intermediate product to obtain the final product, N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide.
科学的研究の応用
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific enzyme called protein kinase C (PKC), which is involved in a wide range of biological processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide can be used to study the role of this enzyme in various biological processes.
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O/c1-10-4-6-17(7-5-10)9-13(18)16-12-3-2-11(14)8-15-12/h2-3,8,10H,4-7,9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWREYRALNZTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

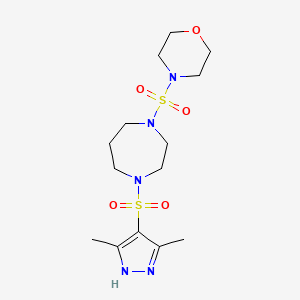

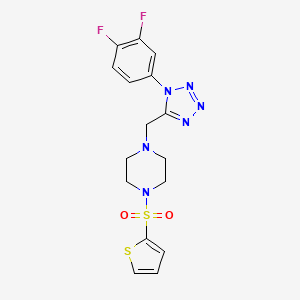
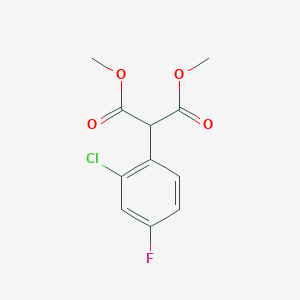
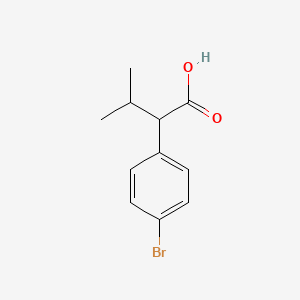
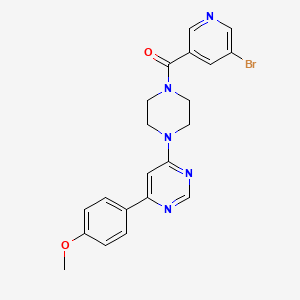
![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2631707.png)


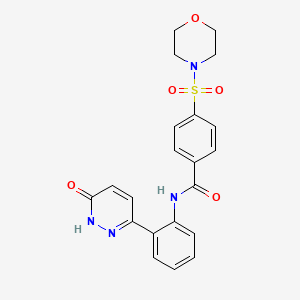

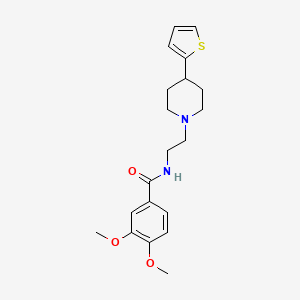
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-thiophen-3-ylacetamide](/img/structure/B2631714.png)
